
HMN-176
Descripción general
Descripción
Aplicaciones Científicas De Investigación
HMN-176 tiene una amplia gama de aplicaciones de investigación científica:
Análisis Bioquímico
Biochemical Properties
HMN-176 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the transcription factor NF-Y, which is essential for the basal expression of the multidrug resistance gene (MDR1). This compound inhibits the binding of NF-Y to its target Y-box consensus sequence in the MDR1 promoter, thereby suppressing MDR1 expression . Additionally, this compound has been shown to affect the spatial distribution of polo-like kinase, which is involved in cell cycle regulation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to cause cell cycle arrest at the M phase in mitotic cells by disrupting spindle polar bodies, leading to DNA fragmentation and apoptosis . In human tumor cell lines, this compound induces G2/M phase arrest and apoptosis through the activation of the intrinsic caspase-9 mitochondrial pathway . Furthermore, this compound has been shown to down-regulate the expression of the multidrug resistance gene MDR1, thereby restoring chemosensitivity to multidrug-resistant cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with several key biomolecules. This compound inhibits the binding of the transcription factor NF-Y to the MDR1 promoter, leading to the suppression of MDR1 expression . Additionally, this compound alters the spatial distribution of polo-like kinase, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis . The compound also induces the activation of the intrinsic caspase-9 mitochondrial pathway, leading to programmed cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability and potent antiproliferative activity in various human tumor cell lines . Long-term studies have demonstrated that this compound can induce sustained cell cycle arrest and apoptosis in tumor cells . Additionally, this compound has been shown to have an additive effect when used in combination with other common antitumor agents such as Adriamycin, Taxol, and etoposide .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse xenograft models, this compound has demonstrated potent antitumor activity at pharmacological concentrations . Oral administration of the prodrug HMN-214, which is converted to this compound, has shown dose-proportional increases in antitumor activity without significant nerve toxicity . High doses of HMN-214 have been associated with sensory neuropathy and ileus in some patients during Phase I clinical trials .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the inhibition of the transcription factor NF-Y and the alteration of polo-like kinase distribution . The compound induces cell cycle arrest and apoptosis through the activation of the intrinsic caspase-9 mitochondrial pathway . Additionally, this compound has been shown to upregulate the expression of p53-regulated pro-apoptotic proteins, Noxa and Puma, while downregulating anti-apoptotic proteins, Bcl-2 and Mcl-1 .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound has been shown to inhibit the formation of centrosome-nucleated microtubules, thereby disrupting centrosome-mediated microtubule assembly during mitosis . Additionally, this compound affects the spatial distribution of polo-like kinase, leading to cell cycle arrest and apoptosis . The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize to the centrosomes and disrupt centrosome-mediated microtubule assembly during mitosis . Additionally, the compound alters the spatial distribution of polo-like kinase, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its antitumor activity .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
HMN-176 se sintetiza a partir de su profármaco HMN-214. La preparación implica los siguientes pasos:
Síntesis de HMN-214: HMN-214 se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de derivados de estilbazol con cloruro de metoxi bencenosulfonilo en condiciones específicas.
Conversión a this compound: HMN-214 luego se metaboliza in vivo para producir this compound.
Métodos de Producción Industrial
La producción industrial de this compound implica la síntesis a gran escala de HMN-214 seguida de su conversión a this compound a través de procesos metabólicos controlados. El proceso de producción asegura una alta pureza y rendimiento del compuesto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
HMN-176 experimenta varios tipos de reacciones químicas, que incluyen:
Reducción: This compound puede sufrir reacciones de reducción en condiciones específicas.
Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente involucrando al grupo metoxi bencenosulfonilo.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de litio y aluminio se emplean típicamente.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .
Mecanismo De Acción
HMN-176 ejerce sus efectos a través de múltiples mecanismos:
Arresto del Ciclo Celular: Causa el arresto del ciclo celular en la fase M al interrumpir los cuerpos polares del huso, lo que lleva a la inducción de la fragmentación del ADN.
Inhibición del Factor de Transcripción: This compound inhibe la unión del factor de transcripción NF-Y a su secuencia diana en el promotor del gen de multirresistencia, lo que reduce la expresión del gen.
Inducción de la Apoptosis: El compuesto induce la apoptosis a través de la activación de la caspasa-3 y la vía mitocondrial.
Comparación Con Compuestos Similares
HMN-176 se compara con otros compuestos similares para resaltar su singularidad:
Adriamicina: This compound es eficaz contra líneas celulares resistentes a la adriamicina al regular a la baja el gen de multirresistencia.
Taxol y Vincristina: This compound tiene una capacidad única para inhibir la nucleación de microtúbulos dependiente de centriolos, que no se observa con el taxol y la vincristina.
Lista de Compuestos Similares
- Cisplatino
- Adriamicina
- Etopósido
- Taxol
- Vincristina
Actividad Biológica
HMN-176 is a synthetic compound recognized for its potential as an antitumor agent, particularly in overcoming multidrug resistance in various cancer types. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in different cancer models, and relevant case studies.
This compound operates primarily through two distinct mechanisms:
- Inhibition of Multidrug Resistance (MDR) : this compound has been shown to suppress the expression of the multidrug resistance gene (MDR1), which is often overexpressed in resistant cancer cell lines. Studies indicate that treatment with this compound results in a significant reduction in MDR1 mRNA and protein levels, thereby restoring sensitivity to conventional chemotherapeutics like Adriamycin .
- Disruption of Centrosome Function : this compound is classified as a first-in-class anticentrosome drug that interferes with microtubule assembly during mitosis. It inhibits the formation of centrosome-nucleated microtubules, leading to abnormal spindle formation and subsequent cell cycle arrest at the G2/M phase . This disruption is crucial for its antiproliferative effects against various tumor cell lines.
Efficacy in Cancer Models
Research has demonstrated the effectiveness of this compound across several cancer types:
- Ovarian Cancer : In a study involving K2 human ovarian cancer cells resistant to Adriamycin, this compound treatment significantly decreased the half-maximal inhibitory concentration (GI50) of Adriamycin by approximately 50% .
- Breast Cancer : this compound exhibited activity against 75% of breast cancer specimens tested, with notable efficacy at concentrations as low as 1.0 µg/ml .
- Non-Small Cell Lung Cancer : The compound showed effectiveness in 67% of non-small cell lung cancer specimens when treated with 10 µg/ml .
Table 1: Summary of this compound Efficacy Across Cancer Types
Cancer Type | Specimens Tested | Response Rate (%) | Effective Concentration (µg/ml) |
---|---|---|---|
Ovarian | 7 | 57 | 10 |
Breast | 8 | 75 | 1 |
Non-Small Cell Lung | 6 | 67 | 10 |
Case Studies and Clinical Insights
Several studies have explored the clinical implications and safety profiles of this compound:
- Cell Line Studies : In vitro studies using A2780 and A2780cp ovarian carcinoma cell lines revealed significant alterations in gene expression associated with drug resistance when exposed to this compound. Notably, there was an upregulation of the tissue inhibitor matrix metalloproteinases gene (TIMP), suggesting a potential mechanism for overcoming drug resistance .
- Animal Models : In mouse xenograft models implanted with Adriamycin-resistant cells, oral administration of HMN-214 (the prodrug form) led to decreased MDR1 expression and enhanced sensitivity to chemotherapy .
- Phase I Clinical Trials : Preliminary clinical trials have indicated tumor stabilization and reduced serum tumor markers in patients receiving HMN-214, highlighting its potential for further development in solid tumors .
Propiedades
IUPAC Name |
(NE)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEJOKLXXLVMPR-STNHEDLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=C\C2=C/C=C3C=CN(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173529-10-7 | |
Record name | HMN 176 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.